molecular formula C16H16N2O4 B5746370 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)

1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)

Cat. No. B5746370
M. Wt: 300.31 g/mol
InChI Key: JICDCAXQPMPPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione), also known as Meldrum's acid, is a versatile organic compound that has been widely used in various fields of scientific research. This compound is a cyclic dicarbonyl compound that contains two pyrrolidinedione rings connected by a phenylene group. Meldrum's acid has been used as a starting material for the synthesis of various organic compounds due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid is not well understood. However, it is believed that the unique structure of this compound, which contains two carbonyl groups and a phenylene group, provides it with a high degree of reactivity and stability. The carbonyl groups are highly electrophilic and can undergo various reactions, such as nucleophilic addition and condensation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid. However, some studies have suggested that this compound may have antioxidant and anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. Furthermore, it has a high degree of reactivity and stability, which makes it a versatile starting material for the synthesis of various organic compounds. However, 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid has some limitations, such as its low solubility in water and its tendency to decompose at high temperatures.

Future Directions

There are several future directions for research on 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid and its derivatives, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, the use of 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid as a building block for the synthesis of dendrimers and other macromolecules could have significant implications for the development of new materials with a wide range of applications.

Synthesis Methods

1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid can be synthesized through several methods, including the reaction between malonic acid and acetone in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the reaction between malonic acid and ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide. The synthesis of 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid is a relatively straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid has been extensively used in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of various organic compounds, including heterocycles, amino acids, and peptides. 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid has also been used as a reagent in organic synthesis, such as in the preparation of carboxylic acids and esters. Furthermore, 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid has been used as a building block for the synthesis of dendrimers, which are highly branched macromolecules with a wide range of applications in nanotechnology and drug delivery.

properties

IUPAC Name

1-[[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-13-5-6-14(20)17(13)9-11-1-2-12(4-3-11)10-18-15(21)7-8-16(18)22/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICDCAXQPMPPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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